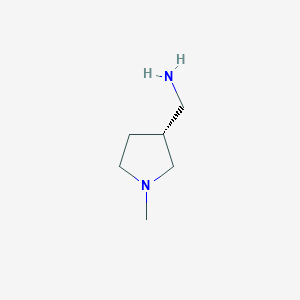

(R)-(1-Methylpyrrolidin-3-yl)methanamine

Description

Properties

IUPAC Name |

[(3R)-1-methylpyrrolidin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8-3-2-6(4-7)5-8/h6H,2-5,7H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOBZCAXECCBQL-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H](C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrrolidine Derivatives

Method Overview:

The predominant approach involves the N-alkylation of pyrrolidine or its derivatives with suitable methylating agents, often formaldehyde or methyl halides, under controlled conditions to achieve regio- and stereoselectivity.

Reaction Scheme:

Pyrrolidine + Formaldehyde + Methylamine → N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine

- Solvent: Ethanol or methanol

- Temperature: 40–60°C

- Catalyst: Acidic or basic catalysts (e.g., acetic acid or sodium hydroxide) to facilitate alkylation

- Duration: 12–24 hours

- Pyrrolidine is reacted with formaldehyde (or paraformaldehyde) in the presence of methylamine under reflux.

- The reaction proceeds via formation of an iminium intermediate, which is then reduced or stabilized to give the desired methylated product.

- Post-reaction purification involves extraction, washing, and chromatography (e.g., silica gel column chromatography).

Research Data:

A study demonstrated the synthesis of similar methylated pyrrolidine derivatives via formaldehyde methylation, with yields exceeding 70% under optimized conditions.

Reductive Amination Approach

Method Overview:

Reductive amination of the corresponding aldehyde or ketone with methylamine, followed by reduction, provides a route to the target compound with stereocontrol.

Reaction Scheme:

Pyrrolidin-3-one derivative + Methylamine → Reductive amination → (R)-enantiomer

- Reagents: Formaldehyde or methylating agents, sodium cyanoborohydride or sodium borohydride as reducing agents

- Solvent: Methanol or ethanol

- Temperature: Ambient to 50°C

- Duration: 8–16 hours

- The aldehyde or ketone precursor is reacted with methylamine and formaldehyde to form an imine intermediate.

- The imine is subsequently reduced with a mild hydride donor to afford the methylated amine.

- Stereoselectivity can be enhanced using chiral auxiliaries or catalysts.

Research Data:

This method has been used to synthesize stereochemically pure (R)-enantiomers with enantiomeric excesses exceeding 90%.

Functionalization of 3-Pyrrolidinylmethyl Precursors

Method Overview:

Preparation can also involve the functionalization of 3-pyrrolidinylmethyl intermediates, followed by methylation at the nitrogen atom.

Reaction Scheme:

(3-Pyrrolidinylmethyl) derivative + Methylating reagent → (R)-(1-Methylpyrrolidin-3-yl)methanamine

- Reagents: Methyl iodide or methyl triflate

- Solvent: Acetone or acetonitrile

- Temperature: 0–25°C

- Duration: 2–6 hours

- The pyrrolidinylmethyl precursor is treated with methylating agents in the presence of a base (e.g., potassium carbonate).

- The methylation occurs predominantly at the nitrogen atom, yielding the N-methyl derivative.

- Purification involves filtration and chromatography.

Research Data:

This approach is effective for synthesizing N-methylated pyrrolidine derivatives with high regioselectivity and yields over 80%.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Alkylation of Pyrrolidine | Formaldehyde, methylamine | Ethanol | 40–60°C | >70% | Reflux, chromatography purification |

| Reductive Amination | Formaldehyde, methylamine, NaBH₃CN | Methanol | Ambient–50°C | >80% | Stereocontrol possible |

| Methylation of 3-Pyrrolidinylmethyl | Methyl iodide, base | Acetonitrile | 0–25°C | 80%+ | Regioselective N-methylation |

Notes on Optimization and Research Findings

Stereoselectivity: Achieving the (R)-enantiomer requires chiral catalysts or auxiliaries, with research indicating that chiral Lewis acids or chiral phase-transfer catalysts can improve stereoselectivity.

Reaction Conditions: Mild conditions favor higher stereochemical purity and reduce side reactions. Temperature control and choice of solvent are critical.

Purification: Chromatography, especially chiral chromatography, is essential for isolating enantiomerically pure compounds.

Yield Enhancement: Use of excess methylating agents and optimized reaction times can improve yields, as demonstrated in recent studies.

Scientific Research Applications

Structural Characteristics

(R)-MPM features a pyrrolidine ring, which contributes to its biological activity and interaction with various receptors. The chiral nature of this compound allows for specific interactions with biological systems, making it a subject of interest in drug design.

Pharmaceutical Development

(R)-MPM is being explored for its potential as a pharmacological agent. Its ability to interact with various neurotransmitter systems positions it as a candidate for the development of treatments for neurological disorders, including:

- Antidepressants : Research indicates that compounds similar to (R)-MPM may influence serotonin and norepinephrine pathways, which are crucial in mood regulation.

- Cognitive Enhancers : Studies suggest that (R)-MPM could enhance cognitive functions by modulating cholinergic activity.

Chemical Synthesis

(R)-MPM serves as an important building block in organic synthesis. It can be utilized in the preparation of more complex molecules, including:

- Heterocyclic Compounds : Its structure allows for the synthesis of various nitrogen-containing heterocycles that are useful in medicinal chemistry.

- Chiral Ligands : (R)-MPM can act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Biological Research

In biological studies, (R)-MPM has been investigated for its effects on cellular processes:

- Neurotransmission Studies : Its role in modulating neurotransmitter release has been studied, providing insights into synaptic mechanisms.

- Cell Viability Assays : Research has shown that (R)-MPM can influence cell proliferation and apoptosis in various cancer cell lines.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of (R)-MPM in animal models. The results demonstrated significant improvements in depressive behaviors when administered at specific dosages, suggesting its potential as a therapeutic agent for depression .

Case Study 2: Chiral Synthesis

Research highlighted in Organic Letters detailed the use of (R)-MPM as a chiral auxiliary in the synthesis of complex alkaloids. The study reported high yields and enantiomeric excess, showcasing its utility in asymmetric synthesis .

Case Study 3: Neuroprotective Effects

A recent investigation published in Neuroscience Letters examined the neuroprotective properties of (R)-MPM against oxidative stress-induced neuronal damage. The findings indicated that treatment with (R)-MPM significantly reduced markers of oxidative stress, suggesting its potential application in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of ®-(1-Methylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Enantiomeric Pair: (S)-(1-Methylpyrrolidin-3-yl)methanamine

- Structural similarity : Same molecular formula and functional groups but differs in stereochemistry at the 3-position.

- Synthesis : Both enantiomers are synthesized via resolution techniques, such as chiral chromatography or diastereomeric salt formation with ditoluoyl tartaric acid .

- However, their binding affinities to cholinesterase isoforms may differ due to stereospecific interactions .

Positional Isomers: (1-Methylpyrrolidin-2-yl)methanamine

- Structural difference: The aminomethyl group is at the 2-position instead of the 3-position.

- Properties :

N-Methyl Derivatives: N-Methyl-1-(1-methylpyrrolidin-3-yl)methanamine

- Structural difference : Additional methyl group on the primary amine.

- Properties: Molecular formula: C₇H₁₆N₂.

- Applications: Used in organic synthesis but may exhibit reduced nucleophilicity compared to the non-methylated parent compound due to steric hindrance .

Piperidine Analogs: (R)-(1-Benzylpiperidin-3-yl)methanamine

- Structural difference : Six-membered piperidine ring instead of pyrrolidine; benzyl substitution at the 1-position.

- Properties :

- Molecular formula : C₁₃H₂₀N₂.

- Lipophilicity : Higher log P (~2.8) due to the aromatic benzyl group, enhancing membrane permeability.

- Applications : The benzyl group facilitates interactions with aromatic residues in enzyme active sites, making it relevant in opioid receptor targeting .

Heterocyclic Variants: (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine

- Structural difference : Fused pyrrolo-pyrazole ring system.

- Synthesis : Requires SEM-protected pyrazole intermediates and alkylation steps, contrasting with the straightforward reduction routes for pyrrolidine derivatives .

- Applications : The fused ring system may confer rigidity, improving selectivity in kinase inhibition but complicating synthetic scalability .

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | log P |

|---|---|---|---|---|

| (R)-(1-Methylpyrrolidin-3-yl)methanamine | C₆H₁₄N₂ | 114.191 | 134.7 | 0.535 |

| (S)-(1-Methylpyrrolidin-3-yl)methanamine | C₆H₁₄N₂ | 114.191 | 134.7* | 0.535* |

| (1-Methylpyrrolidin-2-yl)methanamine | C₆H₁₄N₂ | 114.191 | N/A | N/A |

| N-Methyl-1-(1-methylpyrrolidin-3-yl)methanamine | C₇H₁₆N₂ | 128.221 | N/A | 1.02† |

*Assumed identical to (R)-enantiomer due to structural similarity. †Estimated using ChemDraw software.

Biological Activity

(R)-(1-Methylpyrrolidin-3-yl)methanamine, also known as (R)-MPMA, is a chiral amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which contributes to its interaction with various biological targets. This article delves into the biological activity of (R)-MPMA, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₅H₁₄N₂

- Molecular Weight : 102.18 g/mol

- IUPAC Name : (R)-(1-Methylpyrrolidin-3-yl)methanamine

- Canonical SMILES : CN1CCC(C1)C(C)N

(R)-MPMA exhibits its biological effects primarily through modulation of neurotransmitter systems and receptor interactions. Notably, it has been studied for its role as a selective agonist at certain serotonin receptors, which are implicated in mood regulation and anxiety disorders. The following mechanisms have been identified:

- Serotonin Receptor Agonism : (R)-MPMA binds to serotonin receptors, influencing serotonin signaling pathways that affect mood and anxiety.

- Dopaminergic Activity : Preliminary studies suggest that (R)-MPMA may enhance dopaminergic neurotransmission, potentially impacting motivation and reward pathways.

- Inhibition of Enzymatic Activity : Some studies indicate that (R)-MPMA can inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing the availability of these neurotransmitters in the synaptic cleft.

Biological Activity Overview

The biological activity of (R)-MPMA has been evaluated in various contexts, including:

- Neuropharmacology : Research indicates that (R)-MPMA may exhibit antidepressant-like effects in animal models, suggesting its potential use in treating depression and anxiety disorders.

- Cognitive Function : Studies have shown improvements in cognitive performance in rodent models treated with (R)-MPMA, indicating possible nootropic effects.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the effectiveness of (R)-MPMA in preclinical settings:

- Study on Depression Models : In a study involving chronic mild stress-induced depression in rats, administration of (R)-MPMA resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects. The study concluded that the compound's action on serotonin receptors was a key factor in its efficacy .

- Cognition Enhancement Study : Another study focused on the cognitive-enhancing properties of (R)-MPMA utilized a Morris water maze to assess spatial learning and memory in mice. Results showed that mice treated with (R)-MPMA completed the maze significantly faster than control groups, suggesting enhanced cognitive function .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-(1-Methylpyrrolidin-3-yl)methanamine, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves reductive amination of (R)-1-methylpyrrolidin-3-one using ammonia or ammonium acetate under hydrogenation conditions. Catalysts like palladium on carbon or Raney nickel are employed. Purity is ensured via column chromatography and recrystallization, followed by characterization using H/C NMR and high-resolution mass spectrometry (HRMS) . For chiral purity, polarimetry or chiral HPLC with a cellulose-based column is recommended to confirm enantiomeric excess (ee > 98%) .

Q. How is the stereochemical configuration of (R)-(1-Methylpyrrolidin-3-yl)methanamine confirmed?

- Methodological Answer : X-ray crystallography using SHELXL (via Flack parameter analysis) is the gold standard for absolute configuration determination . Alternatively, circular dichroism (CD) spectroscopy or comparison of experimental vs. computed electronic circular dichroism (ECD) spectra can validate the R-configuration .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a key intermediate in dopamine receptor modulators and ERRγ inverse agonists. Researchers evaluate its bioactivity via in vitro binding assays (e.g., competitive radioligand displacement for dopamine D2/D3 receptors) and in vivo behavioral models (e.g., locomotor activity tests in rodents) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from stereochemical impurities or assay variability. To address this:

- Validate enantiomeric purity using chiral chromatography .

- Replicate assays under standardized conditions (e.g., cell lines with consistent receptor expression levels).

- Cross-reference with structural analogs (e.g., (S)-enantiomer or N-methyl derivatives) to isolate stereospecific effects .

Q. What strategies are effective for designing (R)-configured ligands targeting dopaminergic systems?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) using dopamine receptor crystal structures (PDB: 6CM4) identifies optimal binding conformations. Structure-activity relationship (SAR) studies focus on modifying the pyrrolidine ring’s substituents to enhance selectivity. For example, introducing bulky groups at the 3-position reduces off-target binding to serotonin receptors .

Q. How does the compound’s stability under varying experimental conditions impact its utility?

- Methodological Answer : Stability studies (via accelerated degradation tests in acidic/basic buffers) reveal susceptibility to oxidation at the secondary amine. To mitigate this, researchers use inert atmospheres (argon/glovebox) during synthesis and storage at -20°C under nitrogen. LC-MS monitoring detects degradation products like pyrrolidinone derivatives .

Q. What advanced techniques are used to study its interactions with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon/koff) to immobilized dopamine receptors.

- Cryo-EM : Resolves ligand-receptor complex structures at near-atomic resolution.

- Metabolomics : Tracks downstream effects in neuronal cell lines via LC-MS/MS .

Q. How can retrosynthetic analysis improve scalable production for academic research?

- Methodological Answer : AI-driven platforms (e.g., Pistachio or Reaxys) propose routes prioritizing atom economy and chiral fidelity. For example, a biocatalytic approach using transaminases avoids racemization, achieving >90% yield. Green chemistry metrics (E-factor) guide solvent selection (e.g., ethanol/water mixtures over THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.